REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([O:13][CH3:14])=[O:12])[C:5]([OH:7])=[O:6].N([O-])=O.[Na+].CCOC(C)=O.[ClH:25]>C(O)(=O)C.Cl[Cu]>[Cl:25][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([O:13][CH3:14])=[O:12])[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
781 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
CuCl
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the mixture at 0° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 30° C. for 6 hours
|
Duration
|
6 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |